![molecular formula C20H19ClFN3O B2518324 8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189653-03-9](/img/structure/B2518324.png)

8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

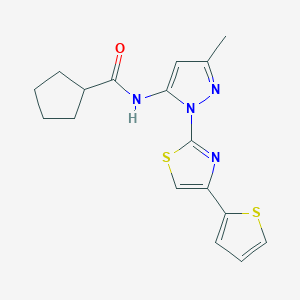

The compound "8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is a member of the triazaspirodecanone family, which has been studied for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various biological activities. For instance, compounds with the triazaspirodecanone core have been explored for their antipsychotic profiles, as seen in the examination of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones, which demonstrated promising results in behavioral pharmacological test models .

Synthesis Analysis

The synthesis of triazaspirodecanone derivatives typically involves multi-step reactions, starting from relevant phenylacetonitriles or other suitable precursors. For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a similar triazole component, was achieved in four stages, beginning with the condensation of (2,2,2-triethoxyethyl)benzenes with 2-chloro-3-hydrazinopyrazine . Although the exact synthesis route for the compound is not detailed, it is likely to involve a similar complexity and require careful optimization of reaction conditions to achieve the desired triazaspirodecanone scaffold.

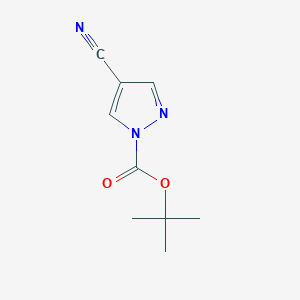

Molecular Structure Analysis

The molecular structure of triazaspirodecanone derivatives is characterized by the presence of a triazole ring fused with a spirodecanone moiety. This unique structure is thought to contribute to the biological activity of these compounds. The presence of substituents, such as chlorobenzyl and fluorophenyl groups, can significantly influence the molecular interactions and binding affinities of these molecules to biological targets, which is critical for their pharmacological effects .

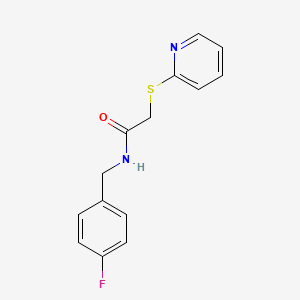

Chemical Reactions Analysis

The chemical reactivity of triazaspirodecanone derivatives is influenced by the functional groups attached to the core structure. The presence of halogens, such as chlorine and fluorine, can affect the electron density and thus the reactivity of the molecule. These substituents can also play a role in the interaction of the compound with enzymes and receptors, potentially leading to various biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazaspirodecanone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents and the spirodecanone ring system can influence these properties, which in turn affect the compound's pharmacokinetics and pharmacodynamics. The characterization of these compounds typically involves spectroscopic methods such as IR, 1H NMR, and mass spectrometry, as well as elemental analysis to confirm their identity and purity .

Applications De Recherche Scientifique

Antipsychotic Agent Exploration

A study examined the antipsychotic profiles of related compounds, showing potential in biochemical and behavioral pharmacological test models with reduced propensity for neurological side effects. This research suggests the utility of such compounds in developing antipsychotic medications with lower side effect profiles (Wise et al., 1985).

ORL1 Receptor Agonists

Another investigation discovered high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity and moderate to good selectivity versus opioid receptors. These findings highlight the compound's role in developing new therapeutic agents targeting the ORL1 receptor for pain management (Röver et al., 2000).

Anticonvulsant Activity

Research on derivatives containing fluoro or trifluoromethyl substituents at the aryl ring showed increased anticonvulsant activity in the maximal electroshock (MES) test. This work indicates the compound's relevance in creating more effective treatments for seizure disorders (Obniska et al., 2006).

Tachykinin NK2 Receptor Antagonists

Studies on spiropiperidines, including related compounds, have identified potent and selective non-peptide antagonists of the tachykinin NK2 receptor. These compounds could be beneficial in treating respiratory diseases, showcasing the potential of structurally similar compounds in respiratory therapeutics (Smith et al., 1995).

Propriétés

IUPAC Name |

8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O/c21-17-7-2-1-4-15(17)13-25-10-8-20(9-11-25)23-18(19(26)24-20)14-5-3-6-16(22)12-14/h1-7,12H,8-11,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUSRTWAHPQSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)

![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)

![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)

![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)